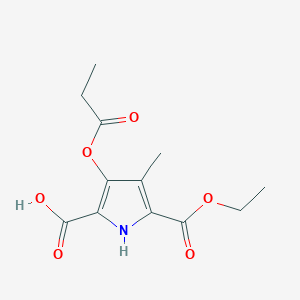
4-(3-Methoxyphenyl)-2-pyridin-3-ylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Methoxyphenyl)-2-pyridin-3-ylbutanoic acid is an organic compound that features a methoxyphenyl group and a pyridinyl group attached to a butanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methoxyphenyl)-2-pyridin-3-ylbutanoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
化学反应分析
Types of Reactions: 4-(3-Methoxyphenyl)-2-pyridin-3-ylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridinyl group can be reduced to a piperidinyl group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the pyridinyl group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products:
Oxidation: 4-(3-Hydroxyphenyl)-2-pyridin-3-ylbutanoic acid.
Reduction: 4-(3-Methoxyphenyl)-2-piperidin-3-ylbutanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(3-Methoxyphenyl)-2-pyridin-3-ylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 4-(3-Methoxyphenyl)-2-pyridin-3-ylbutanoic acid involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
相似化合物的比较
- 4-(3-Hydroxyphenyl)-2-pyridin-3-ylbutanoic acid
- 4-(3-Methoxyphenyl)-2-piperidin-3-ylbutanoic acid
- 4-(3-Methoxyphenyl)-2-pyridin-3-ylpropanoic acid
Comparison: 4-(3-Methoxyphenyl)-2-pyridin-3-ylbutanoic acid is unique due to the presence of both a methoxyphenyl group and a pyridinyl group, which confer specific chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications.
属性
分子式 |
C16H17NO3 |
|---|---|
分子量 |
271.31 g/mol |
IUPAC 名称 |
4-(3-methoxyphenyl)-2-pyridin-3-ylbutanoic acid |
InChI |
InChI=1S/C16H17NO3/c1-20-14-6-2-4-12(10-14)7-8-15(16(18)19)13-5-3-9-17-11-13/h2-6,9-11,15H,7-8H2,1H3,(H,18,19) |
InChI 键 |
BCAITDWGCCGTAW-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)CCC(C2=CN=CC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


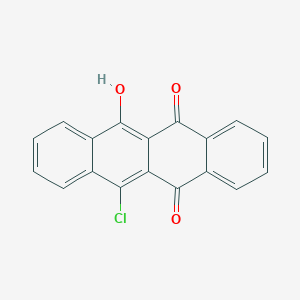

![thiophen-2-ylmethyl N-[(4-chlorophenyl)methyl]-N-methylcarbamodithioate](/img/structure/B14738508.png)


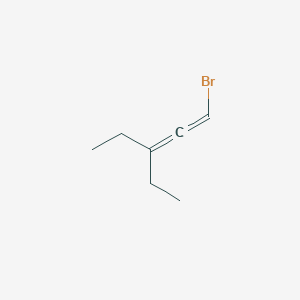
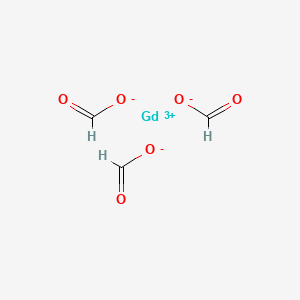


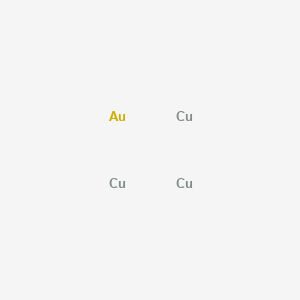
![3-[(3-Fluorobenzyl)sulfanyl]-6-propoxypyridazine](/img/structure/B14738558.png)
![N,N-Diethyl-2-[2-(phenoxymethyl)benzoimidazol-1-YL]ethanamine](/img/structure/B14738559.png)
![N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14738569.png)
